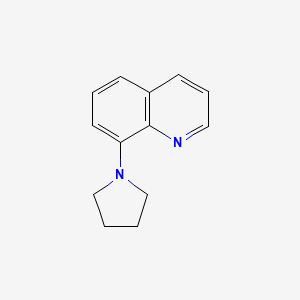

8-(Pyrrolidin-1-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

8-pyrrolidin-1-ylquinoline |

InChI |

InChI=1S/C13H14N2/c1-2-10-15(9-1)12-7-3-5-11-6-4-8-14-13(11)12/h3-8H,1-2,9-10H2 |

InChI Key |

LFAINLHFUYHZSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Pyrrolidin 1 Yl Quinoline and Analogues

Direct Amination Strategies

Direct amination strategies involve the direct introduction of the pyrrolidine (B122466) moiety onto the quinoline (B57606) ring system. These methods are often favored for their atom economy and straightforward approach.

Nucleophilic Aromatic Substitution (SNAr) Approaches at the C8-Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For the synthesis of 8-(pyrrolidin-1-yl)quinoline, this typically involves the reaction of an 8-haloquinoline with pyrrolidine. The reactivity of the quinoline ring towards nucleophilic attack is influenced by the position of the leaving group and the presence of activating groups. wikipedia.orgbaranlab.org In quinolines, SNAr reactions can be influenced by the solvent and temperature, with the C4 position generally being more reactive than the C2 position. baranlab.org The presence of electron-withdrawing groups ortho or para to the leaving group can facilitate the reaction. wikipedia.orgmasterorganicchemistry.com

The mechanism of SNAr reactions generally proceeds through a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

A study on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine demonstrated a stepwise mechanism involving the initial addition of pyrrolidine followed by the elimination of a methoxy (B1213986) group. nih.gov While this study focuses on thiophenes, the principles of SNAr are broadly applicable to other heterocyclic systems like quinolines.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Notes |

| 8-Haloquinoline | Pyrrolidine | This compound | Base | The reactivity follows the order I > Br > Cl > F for the leaving group. |

| 2-chloropyridine | Amine | 2-aminopyridine derivative | Heat | Demonstrates SNAr on a related heterocycle. youtube.com |

Reductive Amination Routes to Pyrrolidine-Substituted Quinolines

Reductive amination is a versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.comyoutube.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of pyrrolidine-substituted quinolines, this could involve the reaction of a quinoline derivative containing a carbonyl group with pyrrolidine, or an aminoquinoline with a suitable diketone or dialdehyde (B1249045) that can form the pyrrolidine ring.

The choice of reducing agent is critical for the success of reductive amination. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective as it selectively reduces the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com

A one-pot, two-step reductive alkylation of amines with carboxylic acids has been achieved using BH₃–NH₃ as a stable reductant in the presence of TiF₄. nih.gov This method is applicable to a wide range of acids and amines.

| Carbonyl/Amine 1 | Carbonyl/Amine 2 | Reducing Agent | Product |

| Aldehyde/Ketone | Primary or Secondary Amine | NaBH₃CN, NaBH(OAc)₃, NaBH₄ | Substituted Amine |

| Carboxylic Acid | Amine | BH₃–NH₃ / TiF₄ | Substituted Amine |

Functionalization of Precursor Quinoline Scaffolds

This approach involves starting with a quinoline ring that is already functionalized and then introducing the pyrrolidine group through various coupling reactions.

Introduction of Pyrrolidine via Amine Coupling Reactions

Amine coupling reactions are a cornerstone of modern organic synthesis for the formation of C-N bonds. These reactions often utilize a pre-functionalized quinoline, such as an 8-aminoquinoline (B160924), which is then coupled with a suitable precursor to form the pyrrolidine ring. For instance, 8-aminoquinoline can be reacted with 1,4-dihalobutane to construct the pyrrolidine ring directly onto the quinoline scaffold.

In a related synthesis, 8-aminoquinoline was condensed with protected amino acids to form amides, which were then further functionalized. nih.gov This highlights the versatility of the 8-aminoquinoline scaffold in building more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. ias.ac.inrsc.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. ias.ac.innih.gov

For the synthesis of this compound, an 8-haloquinoline (e.g., 8-bromoquinoline) can be coupled with pyrrolidine. The choice of ligand is crucial for the efficiency and selectivity of the reaction. A variety of phosphine-based ligands have been developed for the Buchwald-Hartwig amination.

A mechanochemical method for the Pd-catalyzed Buchwald-Hartwig amination of aryl halides with secondary amines has been developed, offering an operationally simple and robust procedure. rsc.org Furthermore, palladium catalysis has been used for the α-benzylation of enamines generated from aldehydes and ketones with pyrrolidine. nih.gov

| Aryl Halide | Amine | Catalyst | Ligand | Base | Product |

| 8-Bromoquinoline (B100496) | Pyrrolidine | Pd₂(dba)₃ | BINAP | NaOtBu | This compound |

| 6-Bromo-2-chloroquinoline | Cyclic Amines | Pd(OAc)₂ | Various | Cs₂CO₃ | 6-substituted-2-aminoquinolines nih.gov |

| ortho-Bromoanilines | Cyclopropanols | Pd(OAc)₂ | dppb | K₂CO₃ | Substituted Quinolines organic-chemistry.org |

Copper-Catalyzed Reactions for Pyrrolidine Incorporation

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Ullmann-type reactions, provide an alternative to palladium-catalyzed methods. nih.govwikipedia.org These reactions typically employ a copper catalyst, a ligand, and a base to couple an aryl halide with an amine. nih.gov While historically requiring harsh reaction conditions, modern Ullmann-type reactions can often be performed under milder conditions. wikipedia.org

The Ullmann reaction has been used for the N-arylation of N-heterocycles and alkylamines with aryl halides. nih.gov The choice of ligand and solvent can significantly impact the reaction outcome. For instance, a ligand-free protocol using CuCl/n-Bu₄N⁺OH⁻ has been reported for the Ullmann C-N bond formation. nih.gov Microwave-assisted copper(0)-catalyzed Ullmann coupling has also been shown to be an efficient method for the synthesis of amino-substituted derivatives. nih.gov

| Aryl Halide | Amine | Catalyst | Ligand | Notes |

| 8-Bromoquinoline | Pyrrolidine | CuI | Proline or other ligands | The reaction often requires a base such as K₂CO₃ or Cs₂CO₃. |

| Bromaminic acid | Alkyl- or aryl-amines | Elemental Copper | None (Microwave) | Leads to biologically active compounds. nih.gov |

| 2-Bromobenzaldehydes | 6-Aminouracils | CuCl₂ | None (Ligand-free) | Domino reaction to form pyrimidine (B1678525) fused quinolines. nih.gov |

Multi-Step Synthesis Approaches Involving Quinoline Ring Formation

The construction of the quinoline core is a cornerstone of heterocyclic chemistry, with several classical and modern methods available for adaptation.

Classical Quinoline Synthesis Adaptations (e.g., Friedländer, Skraup, Doebner-von Miller)

Classical named reactions provide a foundational framework for the synthesis of quinolines. While direct applications of these methods to synthesize this compound from simple pyrrolidine-containing precursors are not extensively documented in readily available literature, the adaptation of these reactions is a plausible synthetic strategy.

The Friedländer synthesis offers a versatile route to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgorganicreactions.orgresearchgate.netresearchgate.net To theoretically apply this to the target molecule, one would require a precursor such as 2-amino-x-(pyrrolidin-1-yl)benzaldehyde or a corresponding ketone. The reaction would then proceed by condensation with a suitable carbonyl compound, followed by cyclodehydration to form the quinoline ring. The success of this approach hinges on the stability of the pyrrolidine moiety under the reaction conditions, which can be either acidic or basic. wikipedia.orgorganic-chemistry.orgorganicreactions.orgresearchgate.netresearchgate.net

The Skraup synthesis and the related Doebner-von Miller reaction are powerful methods for quinoline synthesis, typically involving the reaction of an aniline (B41778) with glycerol (B35011) (in the Skraup reaction) or α,β-unsaturated carbonyl compounds (in the Doebner-von Miller reaction) under strong acidic conditions. wikipedia.orgrsc.orgwikipedia.orgiipseries.orgslideshare.netslideshare.net For the synthesis of this compound, this would necessitate starting with a precursor like 3-(pyrrolidin-1-yl)aniline. The harsh, acidic, and oxidative conditions of the Skraup synthesis could potentially pose a challenge to the integrity of the pyrrolidine ring. wikipedia.orgrsc.orgwikipedia.orgiipseries.orgslideshare.netslideshare.net The Doebner-von Miller reaction, which can sometimes be carried out under slightly milder conditions, might offer a more viable alternative. wikipedia.orgrsc.orgiipseries.orgslideshare.netslideshare.net

| Classical Synthesis | General Reactants | Potential Precursor for this compound | Key Considerations |

| Friedländer | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | 2-Amino-x-(pyrrolidin-1-yl)benzaldehyde/ketone | Stability of pyrrolidine under acidic/basic conditions |

| Skraup | Aniline + Glycerol + Oxidizing agent | 3-(Pyrrolidin-1-yl)aniline | Harsh acidic and oxidative conditions |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | 3-(Pyrrolidin-1-yl)aniline | Potentially milder conditions than Skraup |

Modern Cyclization and Annulation Strategies

Modern synthetic methods often provide milder reaction conditions and greater functional group tolerance. Transition-metal-catalyzed cyclization and annulation reactions are at the forefront of these advancements. For instance, palladium- or copper-catalyzed intramolecular cyclization of appropriately substituted anilines or anilides can lead to the formation of the quinoline ring. A hypothetical precursor for such a reaction could be an ortho-alkenyl or ortho-alkynyl aniline derivative bearing a pyrrolidine substituent on the aromatic ring. These reactions often proceed with high regioselectivity and under conditions that are compatible with the pyrrolidine moiety.

Regioselective Synthesis Considerations for 8-Substituted Quinolines

The synthesis of 8-substituted quinolines requires careful consideration of regioselectivity, as directing effects can influence the position of substitution. In classical quinoline syntheses, the substitution pattern of the final product is determined by the substituents on the aniline precursor. For instance, in the Skraup or Doebner-von Miller reactions, starting with a meta-substituted aniline can lead to a mixture of 5- and 7-substituted quinolines. To achieve exclusive 8-substitution, one would ideally start with an ortho-substituted aniline.

In the context of late-stage functionalization of the quinoline ring, directing groups play a crucial role. The nitrogen atom of the quinoline ring itself directs electrophilic substitution to the 5- and 8-positions. However, achieving selectivity between these two positions can be challenging. The use of a directing group at the 8-position, such as an amino or amido group, can facilitate further functionalization at other positions, for example, C5-halogenation of 8-amidoquinolines. mdpi.com The 8-amino group has been extensively used as a directing group in C-H activation reactions to functionalize the quinoline core at various positions. nih.govnih.gov

Synthetic Strategies for Derivatization of the Pyrrolidine Moiety

Modification of the Pyrrolidine Ring after Quinoline Attachment

Once the this compound scaffold is assembled, further diversification can be achieved by modifying the pyrrolidine ring. The pyrrolidine ring, being a saturated heterocycle, offers several avenues for functionalization.

One common strategy is C-H functionalization . The C-H bonds of the pyrrolidine ring, particularly those alpha to the nitrogen atom, can be activated and functionalized using transition metal catalysis. For instance, palladium-catalyzed C-H arylation has been used to introduce aryl groups at the α-position of N-arylpyrrolidines. nih.govnih.gov This approach could potentially be applied to this compound to introduce substituents on the pyrrolidine ring, although the directing effect of the quinoline nitrogen would need to be considered.

Another approach involves the introduction of functional groups onto the pyrrolidine ring through multi-step sequences. For example, (3-pyrrolin-1-yl)quinolines can be synthesized and subsequently subjected to reactions like bromination to introduce functionality on the pyrrolidine ring. nih.govresearchgate.net The resulting brominated intermediates can then be further elaborated. Similarly, the reduction of (2-oxopyrrolidin-1-yl)quinolines with reagents like lithium aluminum hydride can provide access to hydroxylated pyrrolidine derivatives. nih.govresearchgate.net

Catalytic Aspects in the Synthesis of this compound Systems

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, particularly in the formation of the crucial C-N bond between the quinoline and pyrrolidine moieties.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgresearchgate.netsigmaaldrich.comlibretexts.org This reaction is highly versatile and can be used to couple 8-haloquinolines (e.g., 8-bromoquinoline or 8-chloroquinoline) with pyrrolidine. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and good functional group tolerance. A variety of bulky, electron-rich phosphine ligands have been developed to facilitate these couplings. wikipedia.orgorganic-chemistry.orgresearchgate.netsigmaaldrich.comlibretexts.org

The Ullmann condensation is another important method for C-N bond formation, typically employing copper catalysts. wikipedia.orgorganic-chemistry.orgnih.gov While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction utilize ligands that allow the coupling to proceed under milder temperatures. This method can also be applied to the reaction of 8-haloquinolines with pyrrolidine.

| Catalytic Reaction | Catalyst | Ligand | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium | Bulky, electron-rich phosphines | 8-Haloquinoline + Pyrrolidine | High efficiency, broad substrate scope, mild conditions |

| Ullmann Condensation | Copper | Various N- and O-based ligands | 8-Haloquinoline + Pyrrolidine | Often requires higher temperatures than Buchwald-Hartwig |

Chemical Reactivity and Transformations of 8 Pyrrolidin 1 Yl Quinoline

Reactivity of the Quinoline (B57606) Nitrogen

The nitrogen atom within the quinoline ring of 8-(pyrrolidin-1-yl)quinoline possesses basic properties, albeit slightly weaker than simpler pyridine (B92270) analogs. uop.edu.pk This basicity allows it to react with various acids to form the corresponding salts. A crucial aspect of its reactivity is its ability to act as a chelating agent in conjunction with the pyrrolidine (B122466) nitrogen. This bidentate character is fundamental to its role in organometallic chemistry, where it can coordinate with a variety of transition metals. researchgate.netnih.gov This coordination is often the initial step in metal-catalyzed reactions, activating the molecule for further transformations. nih.govnih.gov

Reactivity at the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine moiety is a tertiary amine. Its lone pair of electrons is partially delocalized into the quinoline ring, which influences its nucleophilicity and basicity. Despite this, it retains sufficient nucleophilic character to participate in reactions. For instance, it is the pyrrolidine nitrogen, along with the quinoline nitrogen, that engages in the bidentate coordination with metal centers, a key feature in directing C-H activation reactions. nih.govnih.gov This chelation is a cornerstone of its utility as a directing group in modern organic synthesis. researchgate.netrsc.org

Electrophilic Aromatic Substitution on the Quinoline Ring

The pyrrolidinyl group at the C8 position is a potent activating group, directing electrophilic aromatic substitution to specific positions on the quinoline ring. In general, electrophilic substitution on the unsubstituted quinoline ring occurs primarily at the C5 and C8 positions of the carbocyclic ring, as this preserves the aromaticity of the pyridine ring. reddit.comquora.com The presence of the strongly electron-donating 8-pyrrolidinyl group further enhances the nucleophilicity of the quinoline system, particularly at the C5 and C7 positions, which are ortho and para to the activating group.

Theoretical studies on the related 8-hydroxyquinoline (B1678124) have shown that substitution at C7 can be favorable. orientjchem.org For 8-amidoquinolines, which are electronically similar, metal-free halogenation reactions using reagents like trihaloisocyanuric acid have been shown to selectively occur at the C5 position. rsc.org This high regioselectivity is a direct consequence of the directing effect of the 8-amino-type substituent.

Nucleophilic Reactivity and Additions

The electron-donating nature of the 8-pyrrolidinyl group makes the quinoline ring electron-rich, and thus generally less susceptible to nucleophilic aromatic substitution. However, nucleophilic attack can be facilitated by pre-activation of the quinoline ring. One common strategy is the formation of the quinoline N-oxide. nih.gov This modification withdraws electron density from the ring, making it more electrophilic and prone to attack by nucleophiles, often at the C2 position. nih.gov Another approach involves dearomative hydroboration, where phosphine-ligated borane (B79455) complexes can add across the quinoline ring system, leading to vicinal 5,6- or conjugate 5,8-hydroborated products depending on the ligand used. nih.gov

Oxidation and Reduction Processes Involving the Quinoline and Pyrrolidine Moieties

Both the quinoline and pyrrolidine portions of the molecule can undergo oxidation and reduction. The quinoline ring can be oxidized at the nitrogen atom to form the corresponding N-oxide, a transformation that, as mentioned, alters the ring's reactivity. nih.gov This is a common strategy to facilitate subsequent functionalization. researchgate.net Conversely, the quinoline ring can be reduced to a 1,2-dihydroquinoline (B8789712) intermediate, which is a key step in classical quinoline syntheses like the Skraup reaction, before being oxidized to the aromatic quinoline. uop.edu.pk The pyrrolidine ring, being a tertiary amine, is also susceptible to oxidation, although this is less commonly exploited synthetically compared to the transformations of the quinoline core.

Metal-Catalyzed Functionalization of C-H Bonds in Quinoline Frameworks

The this compound scaffold is exceptionally well-suited for directed C-H activation reactions, a powerful strategy in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The ability of the quinoline nitrogen and the exocyclic pyrrolidine nitrogen to form a stable five-membered palladacycle intermediate is the key to this reactivity. researchgate.netrsc.org This chelation-assisted strategy allows for the selective functionalization of otherwise unreactive C-H bonds.

This methodology has been applied to a wide range of transformations, including:

Arylation: Introducing aryl groups at specific positions.

Alkenylation: Forming new carbon-carbon double bonds. chemrxiv.orgdiva-portal.org

Alkynylation: Introducing alkyne functionalities. chemrxiv.org

These reactions are typically catalyzed by transition metals such as palladium, rhodium, and iridium. researchgate.netresearchgate.net

Regioselective C-H Activation at Positions Adjacent to or Remote from Pyrrolidine

The directing group ability of the 8-aminoquinoline (B160924) moiety allows for highly regioselective C-H functionalization. The formation of the metallacyclic intermediate typically directs functionalization to the C-H bond at the C7 position (ortho to the directing group). However, significant progress has been made in achieving remote C-H functionalization at the C5 position. nih.govmdpi.com

The control of regioselectivity between the C5 and C7 positions can often be achieved by careful selection of the catalyst, ligands, and reaction conditions. For example, iron(III)-catalyzed halogenation of N-(quinolin-8-yl)pivalamide, a related compound, proceeds with high selectivity for the C5 position. mdpi.com Similarly, copper-catalyzed domino reactions involving N-acylation and C5-H halogenation have been developed. nih.gov Furthermore, metal-free conditions have also been established for the selective C5-halogenation of various 8-substituted quinolines. rsc.org

The ability to functionalize the C-H bonds of the pyrrolidine ring itself has also been demonstrated. For instance, a stereospecific palladium-catalyzed protocol has been developed for the C3 alkenylation and alkynylation of proline derivatives that incorporate the 8-aminoquinoline directing group. chemrxiv.org

Table 1: Examples of Metal-Catalyzed C-H Functionalization Reactions

| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Type | Ref |

|---|---|---|---|---|

| C5-Halogenation | FeCl₃, NBS/NCS | C5 | 5-Halo-8-amidoquinoline | mdpi.com |

| C5-Halogenation | Cu(OAc)₂, Acyl Halide | C5 | N-Acyl-5-halo-8-aminoquinoline | nih.gov |

| C5-Halogenation | Trihaloisocyanuric acid | C5 | 5-Halo-8-substituted quinoline | rsc.org |

| C3-Alkenylation | Pd(OAc)₂, Vinyl Iodide | Pyrrolidine C3 | C3-Alkenylated Proline Derivative | chemrxiv.org |

| C3-Alkynylation | Pd(OAc)₂, Alkynyl Bromide | Pyrrolidine C3 | C3-Alkynylated Proline Derivative | chemrxiv.org |

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful synthetic methodology for the regioselective functionalization of aromatic and heteroaromatic compounds. The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edu The tertiary amine of the pyrrolidinyl substituent in this compound can effectively serve as a DMG. wikipedia.org This coordination brings the organolithium base into proximity with the C7 proton, leading to its abstraction and the formation of a 7-lithio intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C7 position with high regioselectivity.

The general principle of DoM involves the interaction of the heteroatom of the DMG with the lithium atom of the organolithium reagent. wikipedia.org This initial complexation is followed by the deprotonation of the nearest ortho-proton, forming a stable aryllithium species. Subsequent reaction with an electrophile results in the substitution of the lithium atom, yielding the ortho-functionalized product. wikipedia.org

While specific studies detailing the DoM of this compound are not extensively documented in the reviewed literature, the established principles of DoM for tertiary anilines and related nitrogen-containing heterocycles provide a strong basis for predicting its reactivity. wikipedia.org The pyrrolidinyl group is considered a moderately effective DMG. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions. The choice of the organolithium reagent and the reaction conditions can influence the efficiency of the lithiation.

Below is a representative table illustrating the potential outcomes of DoM reactions with this compound based on common electrophiles used in DoM chemistry.

| Electrophile | Reagent | Product |

| D₂O | Deuterium oxide | 7-Deuterio-8-(pyrrolidin-1-yl)quinoline |

| (CH₃)₃SiCl | Trimethylsilyl chloride | 7-(Trimethylsilyl)-8-(pyrrolidin-1-yl)quinoline |

| CH₃I | Iodomethane | 7-Methyl-8-(pyrrolidin-1-yl)quinoline |

| (CH₃)₂CO | Acetone | 2-(8-(Pyrrolidin-1-yl)quinolin-7-yl)propan-2-ol |

| CO₂ | Carbon dioxide | This compound-7-carboxylic acid |

| I₂ | Iodine | 7-Iodo-8-(pyrrolidin-1-yl)quinoline |

Formation of Quinoline N-Oxides and Their Subsequent Transformations

The nitrogen atom of the quinoline ring in this compound can be oxidized to form the corresponding N-oxide. This transformation modifies the electronic properties of the quinoline system, activating it for different types of chemical reactions. The N-oxide group can act as a directing group and can also be removed deoxygenatively in subsequent steps. beilstein-journals.orgresearchgate.netnih.gov

The synthesis of quinoline N-oxides is typically achieved by treating the parent quinoline with an oxidizing agent such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. ias.ac.in For instance, 8-hydroxyquinoline can be converted to 8-hydroxyquinoline N-oxide using hydrogen peroxide in glacial acetic acid. ias.ac.in A similar approach would be applicable for the N-oxidation of this compound.

The resulting this compound N-oxide possesses enhanced reactivity, particularly at the C2 and C8 positions, due to the electronic influence of the N-oxide functionality. researchgate.netresearchgate.net The N-oxide can facilitate nucleophilic substitution reactions and can also direct C-H functionalization.

For example, quinoline N-oxides have been shown to undergo deoxygenative C2-heteroarylation reactions. beilstein-journals.orgnih.gov In a typical reaction, the quinoline N-oxide reacts with an N-sulfonyl-1,2,3-triazole in a suitable solvent, leading to the formation of a 2-(1,2,3-triazol-1-yl)quinoline. beilstein-journals.org This type of transformation could potentially be applied to this compound N-oxide to introduce various heterocyclic moieties at the C2 position.

Furthermore, palladium-catalyzed C-H arylation of quinoline N-oxides at the C8 position has been reported. researchgate.net This reaction typically employs a diaryliodonium salt as the arylating agent in the presence of a palladium catalyst. However, in the case of this compound N-oxide, the C8 position is already substituted, which would likely direct such functionalizations to other positions, or the existing substituent might interfere with the reaction.

The subsequent transformations of the N-oxide can also involve deoxygenation to regenerate the quinoline core. This can be achieved using various reducing agents, such as phosphorus(III) compounds or catalytic hydrogenation. This two-step sequence of N-oxidation followed by functionalization and deoxygenation provides a powerful method for the indirect functionalization of the quinoline ring.

The following table summarizes potential reactions involving this compound N-oxide based on the known reactivity of related quinoline N-oxides.

| Reagent/Catalyst | Reaction Type | Product |

| N-Tosyl-1,2,3-triazole | Deoxygenative C2-Heteroarylation | 2-(1,2,3-Triazol-1-yl)-8-(pyrrolidin-1-yl)quinoline |

| PPh₃ | Deoxygenation | This compound |

| Pd(OAc)₂ / Ar₂I⁺OTf⁻ | C-H Arylation (potential at C2 or other positions) | Aryl-substituted this compound |

Spectroscopic and Structural Elucidation Techniques for 8 Pyrrolidin 1 Yl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 8-(pyrrolidin-1-yl)quinoline, a complete NMR analysis would be essential to confirm the connectivity of the pyrrolidine (B122466) ring to the quinoline (B57606) core at the 8-position.

A full assignment of the proton (¹H) and carbon (¹³C) signals would be the primary objective.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the quinoline core.

¹³C NMR: The carbon spectrum would provide the number of unique carbon atoms and their chemical environments, distinguishing between the sp²-hybridized carbons of the quinoline system and the sp³-hybridized carbons of the pyrrolidine ring.

2D NMR (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) experiments would reveal direct one-bond correlations between protons and the carbons they are attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial in establishing the connectivity across multiple bonds, unequivocally confirming the attachment of the pyrrolidine nitrogen to the C-8 position of the quinoline ring by showing correlations between the pyrrolidinyl protons and the quinolinyl carbons, and vice-versa.

Without experimental data from a synthesized and characterized sample of this compound, a representative data table cannot be generated.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of its molecular formula, C₁₃H₁₄N₂. This technique is instrumental in confirming that the synthesized compound has the correct elemental composition. Further fragmentation analysis in the mass spectrum could provide additional structural information about the quinoline and pyrrolidine moieties.

A data table for HRMS would typically include the calculated exact mass for the proposed molecular formula and the experimentally found mass, which should be in close agreement.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations would include:

C-H stretching vibrations for the aromatic quinoline ring and the aliphatic pyrrolidine ring.

C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.

C-N stretching vibrations for the bond between the pyrrolidine nitrogen and the quinoline ring, as well as within the pyrrolidine ring.

A data table for IR spectroscopy would list the observed vibrational frequencies (in cm⁻¹) and their corresponding functional group assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems like quinoline. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the quinoline aromatic system. The position and intensity of these bands can be influenced by the substitution of the pyrrolidinyl group.

A data table for UV-Vis spectroscopy would present the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε).

Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is governed by the π-electron system of the quinoline core, which is modulated by the presence of the pyrrolidinyl substituent. The pyrrolidine group, with its nitrogen atom's lone pair of electrons, acts as an effective electron-donating group (EDG). This nitrogen is directly attached to the C8 position of the quinoline ring, an aromatic π-acceptor system.

This donor-acceptor arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. In this process, electron density is transferred from the electron-rich pyrrolidine moiety to the electron-deficient quinoline ring. This ICT character has a profound effect on the electronic transitions:

Bathochromic Shift: Compared to unsubstituted quinoline, the absorption bands of this compound are expected to be red-shifted (shifted to longer wavelengths). This is because the ICT interaction lowers the energy gap between the highest occupied molecular orbital (HOMO), which is largely localized on the pyrrolidine and the adjacent part of the quinoline ring, and the lowest unoccupied molecular orbital (LUMO), which is distributed over the quinoline system.

Conjugation: The lone pair on the pyrrolidine nitrogen can participate in conjugation with the quinoline π-system. However, significant steric hindrance between the hydrogens on the pyrrolidine ring and the hydrogen at the C7 position of the quinoline ring likely forces the pyrrolidine ring to be twisted out of the plane of the quinoline ring. This twisting would reduce the orbital overlap, thereby moderating the conjugation effects and the intensity of the ICT band.

Solvatochromism: Compounds exhibiting strong ICT character often display solvatochromism, where the position of the absorption maximum depends on the polarity of the solvent. It is anticipated that the absorption spectrum of this compound would show a bathochromic shift in more polar solvents, which stabilize the more polar excited state relative to the ground state.

The study of related quinoline-based probes supports the concept of ICT as a key factor in their optical properties. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

While specific single-crystal X-ray diffraction data for this compound is not prominently available in published literature, its solid-state structure can be reliably predicted based on the analysis of closely related 8-substituted quinoline derivatives. nih.govnih.gov X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. nih.gov

Based on crystallographic studies of analogous compounds like 8-(naphthalen-1-yl)quinoline and N-(quinolin-8-yl)pyrazine-2-carboxamide, the following structural features are expected for this compound: nih.govresearchgate.net

Molecular Geometry: The quinoline ring system itself is expected to be essentially planar. However, due to steric repulsion between the pyrrolidine substituent and the peri-hydrogen atom (at C7), a significant dihedral angle will exist between the plane of the quinoline ring and the mean plane of the pyrrolidine ring. In the crystal structure of 8-(naphthalen-1-yl)quinoline, the angle between the quinoline and naphthalene (B1677914) ring systems is a notable 68.59°. nih.gov A similar, albeit potentially different, out-of-plane twist is anticipated for the pyrrolidine group to alleviate steric strain. The pyrrolidine ring would likely adopt an "envelope" or "twisted" conformation, as is typical for five-membered saturated rings.

Intermolecular Interactions: In the solid state, molecules would pack in a manner dictated by various non-covalent forces. Based on analyses of similar structures, weak intermolecular interactions are expected to play a crucial role. researchgate.net These may include:

π-π Stacking: Offset or parallel-displaced π-π stacking interactions between the electron-rich benzene (B151609) part and the electron-poor pyridine (B92270) part of the quinoline rings of adjacent molecules are likely. Centroid-to-centroid distances for such interactions in related molecules are typically in the range of 3.4 to 3.8 Å. researchgate.net

C-H···π Interactions: Hydrogen atoms from the pyrrolidine ring or the quinoline ring of one molecule could interact with the π-face of the quinoline ring of a neighboring molecule.

An illustrative table of expected key geometric parameters is provided below.

| Parameter | Expected Value | Basis of Prediction |

| Quinoline Ring Planarity (RMS deviation) | < 0.07 Å | Based on data for N-(quinolin-8-yl)pyrazine-2-carboxamide. researchgate.net |

| C8-N (pyrrolidine) Bond Length | ~1.38 - 1.42 Å | Typical C(aromatic)-N bond length. |

| Dihedral Angle (Quinoline-Pyrrolidine) | 40 - 70° | Inferred from steric hindrance, by analogy with 8-(naphthalen-1-yl)quinoline. nih.gov |

| Intermolecular π-π Stacking Distance | 3.4 - 3.8 Å | Typical range observed in related aromatic heterocyclic structures. researchgate.net |

Advanced Spectroscopic Methods (e.g., EPR, CD, Fluorescence)

Beyond standard NMR and IR spectroscopy, advanced techniques can provide deeper insight into the molecule's properties.

Fluorescence Spectroscopy: Quinoline and its derivatives are well-known for their fluorescent properties, which are highly sensitive to their chemical environment and substitution pattern. nih.gov The 8-aminoquinoline (B160924) scaffold, a close analogue of this compound, is a classic fluorophore, especially effective in the development of fluorescent sensors for metal ions. The nitrogen of the pyrrolidine ring and the nitrogen of the quinoline ring can act as a bidentate chelation site for metal ions. Upon binding, a rigid chelate ring is formed, which can lead to a significant enhancement of the fluorescence quantum yield (a phenomenon known as chelation-enhanced fluorescence, CHEF). The fluorescence mechanism is likely governed by the ICT state, and the emission wavelength would be expected to be sensitive to solvent polarity. In some dinuclear zinc complexes with quinoline ligands, fluorescence arises from the intramolecular excimer formation between two quinoline rings. nih.gov

| Property | Expected Characteristic | Rationale |

| Excitation Wavelength (λex) | ~320 - 370 nm | Typical for quinoline-based fluorophores. nih.gov |

| Emission Wavelength (λem) | ~400 - 500 nm | Dependent on ICT character and solvent polarity. |

| Fluorescence Enhancement | Significant increase upon chelation with metal ions (e.g., Zn²⁺). | Formation of a rigid complex restricts non-radiative decay pathways (CHEF effect). |

| Solvatochromic Shift | Red-shift in emission wavelength with increasing solvent polarity. | Stabilization of the polar ICT excited state in polar solvents. |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique used to study species with unpaired electrons. As this compound is a diamagnetic, closed-shell molecule, it would be EPR-silent in its ground state. The technique would only become relevant if the molecule were to be oxidized or reduced to form a radical ion, or if it were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to study chiral molecules. This compound is not inherently chiral. Therefore, it would not exhibit a CD spectrum unless it is placed in a chiral environment (e.g., bound to a protein or DNA) or if restricted rotation around the C8-N bond creates stable, separable atropisomers, which is unlikely for a pyrrolidine substituent.

Theoretical and Computational Investigations of 8 Pyrrolidin 1 Yl Quinoline

Density Functional Theory (DFT) Calculations

No published data is available.

No published data is available.

No published data is available.

Molecular Dynamics (MD) Simulations

No published data is available.

Quantum Chemical Descriptors for Reactivity Prediction

No published data is available.

Computational Studies on Reaction Mechanisms

Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates.

The synthesis of 8-(pyrrolidin-1-yl)quinoline typically involves the nucleophilic substitution of a leaving group at the 8-position of the quinoline (B57606) ring by pyrrolidine (B122466). Transition state analysis using methods like Density Functional Theory (DFT) can be employed to understand the energetics of this process.

A plausible synthetic route is the reaction of 8-chloroquinoline (B1195068) with pyrrolidine. A computational study of this reaction would involve mapping the potential energy surface to locate the transition state for the nucleophilic aromatic substitution (SNAr) mechanism. The key parameters that can be calculated are the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products).

Table 1: Hypothetical Transition State Analysis Data for the Synthesis of this compound

| Reaction Step | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| Nucleophilic attack of pyrrolidine on 8-chloroquinoline | DFT (B3LYP) | 6-311+G(d,p) | PCM (DMSO) | 20-25 |

| Departure of the chloride ion | DFT (B3LYP) | 6-311+G(d,p) | PCM (DMSO) | 5-10 |

Such analyses can also be extended to other transformations of this compound, for instance, in electrophilic aromatic substitution reactions on the quinoline or pyrrolidine rings. The calculations would help in predicting the regioselectivity of such reactions by comparing the activation energies for substitution at different positions.

Intermolecular Interactions and Supramolecular Chemistry Modeling

The non-covalent interactions of this compound are crucial for understanding its physical properties and its potential role in supramolecular chemistry. The molecule possesses several features that can participate in intermolecular interactions: the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, the aromatic quinoline system can engage in π-π stacking and C-H···π interactions, and the pyrrolidine ring can also participate in van der Waals forces.

Computational modeling can quantify the strength of these interactions. For example, the interaction energy of a dimer of this compound in a stacked or hydrogen-bonded conformation can be calculated. Hirshfeld surface analysis, a technique that has been applied to other substituted quinolines, could be used to visualize and quantify the different types of intermolecular contacts in the solid state. nih.govresearchgate.netacs.org

Table 2: Calculated Intermolecular Interaction Energies for this compound Dimers (Hypothetical)

| Dimer Configuration | Predominant Interaction | Computational Method | Basis Set | Interaction Energy (kcal/mol) |

| Parallel-displaced | π-π stacking | DFT-D (B3LYP-D3) | def2-TZVP | -8 to -12 |

| T-shaped | C-H···π | MP2 | cc-pVTZ | -2 to -5 |

| Co-planar with H-bond donor | N···H-X Hydrogen bond | CCSD(T) | aug-cc-pVTZ | -3 to -7 |

This table contains hypothetical data derived from computational studies of similar aromatic and heterocyclic systems. The values are illustrative of the expected interaction energies.

These computational approaches are vital for the rational design of new materials based on this compound, such as co-crystals or metal-organic frameworks, where the control of supramolecular assembly is key. By understanding the nature and strength of the intermolecular forces at play, it is possible to predict and engineer the crystal packing and resulting material properties.

Coordination Chemistry of 8 Pyrrolidin 1 Yl Quinoline As a Ligand

Donor Atom Capabilities (Nitrogen Atoms of Quinoline (B57606) and Pyrrolidine)

The chelating ability of 8-(pyrrolidin-1-yl)quinoline stems from the presence of two nitrogen atoms that can donate lone pairs of electrons to a metal center. These are the nitrogen atom of the quinoline ring and the nitrogen atom of the pyrrolidine (B122466) ring. The quinoline nitrogen is part of an aromatic system, which influences its basicity and the nature of the coordinate bond it forms. The pyrrolidine nitrogen, being part of a saturated heterocyclic amine, possesses a more localized lone pair and generally exhibits stronger basicity. This difference in the electronic properties of the two nitrogen atoms allows for versatile coordination behavior and the potential for selective binding to different metal ions.

The geometry of the ligand is such that these two nitrogen atoms are positioned to form a stable five-membered chelate ring upon coordination to a metal ion. This bidentate chelation is a key factor in the stability of the resulting metal complexes.

Formation of Metal Complexes with Transition Metals

This compound readily forms complexes with a range of transition metals. The formation of these complexes is driven by the favorable thermodynamics of chelation.

Binding Modes and Chelation Properties

In some instances, particularly with certain metal ions or under specific reaction conditions, bridging binding modes might be possible, where the ligand coordinates to two different metal centers. However, the bidentate chelating mode is the most prevalent.

Stoichiometry and Stability of Complexes

The stoichiometry of the metal complexes formed with this compound can vary depending on the metal ion, its preferred coordination number, and the reaction conditions. Commonly observed stoichiometries are 1:1 (metal:ligand) and 1:2. In a 1:1 complex, one molecule of the ligand binds to one metal ion. In a 1:2 complex, two ligand molecules coordinate to a single metal ion, typically resulting in a tetrahedral or octahedral geometry around the metal center, with other co-ligands potentially occupying the remaining coordination sites.

The stability of these complexes is generally high due to the chelate effect. The formation constants (log K) for complexes with various metal ions provide a quantitative measure of their stability. For instance, studies on analogous 8-aminoquinoline (B160924) derivatives have shown high affinity for copper(II) ions. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound can be achieved through straightforward and well-established methods in coordination chemistry.

Strategies for Complexation

A common synthetic strategy involves the direct reaction of the this compound ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Alcohols, such as methanol (B129727) or ethanol, are frequently used. The reaction is typically carried out by mixing solutions of the ligand and the metal salt, often with gentle heating and stirring to facilitate the reaction. The resulting metal complex may precipitate from the solution upon formation or can be isolated by evaporation of the solvent.

For example, the synthesis of mixed ligand complexes involving similar quinoline derivatives has been achieved by reacting a metal salt with the primary ligand, followed by the addition of the secondary ligand. researchgate.net

Spectroscopic Signatures of Coordination

The coordination of this compound to a metal ion leads to distinct changes in its spectroscopic properties, which are invaluable for the characterization of the resulting complexes.

Infrared (IR) Spectroscopy: In the IR spectrum, the coordination of the nitrogen atoms to the metal center results in shifts of the C=N and C-N stretching vibrations of the quinoline and pyrrolidine rings, respectively. These shifts are indicative of the formation of the metal-nitrogen bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the ligand is altered upon complexation. The π-π* transitions within the quinoline ring system may shift in wavelength and/or intensity. More significantly, new absorption bands may appear in the visible region due to d-d electronic transitions within the transition metal ion or charge-transfer transitions between the metal and the ligand. These charge-transfer bands, often referred to as metal-to-ligand charge transfer (MLCT) bands, can be intense and are a strong indication of complex formation. uncw.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of the complexes in solution. Upon coordination, the chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atoms will be affected. The magnitude and direction of these shifts provide information about the binding mode and the electronic environment around the metal center.

X-ray Diffraction Studies of Metal-Ligand Structures

X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For metal complexes of this compound and its analogues, this method provides invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

While specific crystal structures for metal complexes of this compound itself are not widely reported in publicly accessible literature, extensive studies on structurally similar 8-substituted quinoline ligands provide a clear picture of the expected coordination behavior. These analogues, such as 8-aminoquinoline, 8-hydroxyquinoline (B1678124), and other N-aryl or N-alkyl derivatives, consistently act as bidentate N,N-donors, coordinating to metal centers through the quinoline nitrogen and the nitrogen of the 8-substituent.

For instance, X-ray studies on zinc complexes with 8-aminoquinoline (8-AMQ) reveal the formation of mononuclear species where the Zn(II) ion is coordinated by the two nitrogen atoms of the 8-AMQ ligand. nih.gov In the complex [Zn{(8-AMQ)(dca)}₂] (where dca is dicyanamide), the geometry around the zinc center is typically a distorted octahedron. nih.gov Similarly, half-sandwich rhodium complexes with 8-hydroxyquinoline-amino acid hybrids show the rhodium ion coordinated by the quinoline nitrogen and the hydroxylate oxygen, forming a stable chelate ring. mdpi.com

The crystal structures of these related complexes confirm that the quinoline moiety provides a rigid backbone, pre-organizing the donor atoms for effective chelation. The resulting five-membered chelate ring is nearly planar. Intermolecular forces, such as π–π stacking between the aromatic quinoline rings and hydrogen bonding (if applicable), often play a crucial role in assembling the supramolecular architecture in the solid state. nih.gov

Below is a table summarizing crystallographic data for representative metal complexes with ligands analogous to this compound, illustrating common structural features.

| Complex | Metal Ion | Crystal System | Space Group | Key Bond Lengths (Å) / Angles (°) | Reference |

| [RhCp*(HQCl-D-hPro)Cl]Cl·H₂O·CH₃OH | Rh(III) | Monoclinic | P2₁ | Rh-N(quinoline) = 2.09-2.11 ÅRh-O(hydroxylate) = 2.06-2.08 ÅN-Rh-O Angle = ~78-80° | mdpi.com |

| [Zn{(8-AMQ)(dca)}₂] | Zn(II) | Monoclinic | P2₁/c | Zn-N(quinoline) = 2.15-2.18 ÅZn-N(amino) = 2.20-2.23 ÅN-Zn-N Angle = ~76-78° | nih.gov |

| [Cu(xantphos)(2-(pyridin-2-yl)quinoline)][PF₆] | Cu(I) | Triclinic | P1 | Cu-N(quinoline) = 2.09 ÅCu-N(pyridine) = 2.11 ÅDistorted tetrahedral geometry | mdpi.com |

| [Ni(AQpiv)(Cl)(PiBu₃)] | Ni(II) | Orthorhombic | Pbca | Ni-N(quinoline) = 2.03 ÅNi-N(amido) = 1.91 ÅDisphenoidal (see-saw) geometry | chemrxiv.org |

Data presented are typical ranges from related structures and serve to illustrate the general coordination environment.

Application of Metal Complexes in Catalysis

Metal complexes incorporating this compound and related ligands are valuable in catalysis due to the ligand's ability to stabilize various oxidation states of the metal center and influence its reactivity. The N,N-chelation provides a stable coordination environment, while modifications to the ligand backbone can tune the electronic and steric properties of the catalyst for specific applications.

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, complexes of 8-substituted quinolines have demonstrated significant utility. The quinoline moiety can act as a robust "directing group" in reactions involving C-H bond activation, positioning the metal catalyst in close proximity to a specific C-H bond to facilitate its cleavage and subsequent functionalization.

A notable example is the palladium-catalyzed C-H arylation of saturated N-heterocycles. While the substrate is the pyrrolidine ring, the directing group is a quinoline amide, demonstrating the powerful synergy between these two components. acs.org The 8-aminoquinoline core directs the palladium catalyst to a specific C(sp³)–H bond on the substrate, enabling the formation of a new carbon-carbon bond with high regioselectivity. acs.org

Furthermore, tungsten complexes have been employed for the homogeneous hydrogenation of quinolines themselves, converting the aromatic heterocycle into a 1,2,3,4-tetrahydroquinoline. researchgate.net This transformation is valuable in synthetic organic chemistry for producing saturated nitrogen-containing rings. The following table summarizes representative catalytic systems where quinoline-based ligands play a pivotal role.

| Catalytic Reaction | Metal Catalyst Precursor | Ligand Type | Substrate | Product | Reference |

| C(sp³)–H Arylation | Pd(OAc)₂ | N-Acyl-8-aminoquinoline (Directing Group) | Saturated Heterocycles | Arylated Heterocycles | acs.org |

| Homogeneous Hydrogenation | [WCl(η⁵-Cp)(CO)₃] | (Substrate acts as ligand) | Quinolines | 1,2,3,4-Tetrahydroquinolines | researchgate.net |

| Homogeneous Oxidation | Iron or Manganese Salts | Tetradentate Amide Ligands | Alkenes, Alkynes | Epoxides, etc. | google.com |

| C-H Functionalization | Ni(II) salts | N-(quinolin-8-yl)pivalamide | C(sp³)–H bonds | Functionalized C(sp³)–H bonds | chemrxiv.org |

Asymmetric Catalysis with Chiral Pyrrolidine Derivatives

A key area of application for these ligands is in asymmetric catalysis, where a chiral catalyst is used to produce one enantiomer of a product in excess over the other. By introducing chirality into the this compound ligand, for example, by using a chiral pyrrolidine derived from natural sources like proline, chemists can create a chiral environment around the metal center. This chiral pocket can then differentiate between the two enantiotopic faces of a prochiral substrate, leading to an enantioselective reaction.

The combination of a quinoline scaffold with a chiral amine or imine has proven to be a powerful strategy. For instance, a novel C₂-symmetric diimine, synthesized from 8-quinoline carbaldehyde and a chiral diamine, has been used as an effective organocatalyst for the highly enantioselective Michael addition of 4-hydroxycoumarin (B602359) to α,β-enones. mdpi.com This reaction produces the anticoagulant (S)-warfarin and its derivatives in high yields and with excellent enantioselectivity. mdpi.com The quinoline units are believed to play a crucial role in substrate binding and activation through hydrogen bonding and π-π interactions, while the chiral backbone dictates the stereochemical outcome.

The success of related ligand families, such as pyridine-oxazolines (PyOX) and phosphine-oxazolines (PHOX), further underscores the potential of N,N-bidentate ligands with a chiral component in asymmetric catalysis. nih.govnih.gov These ligands have been successfully applied in a vast array of metal-catalyzed transformations.

| Reaction | Catalyst/Ligand | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Michael Addition | Chiral diimine from 8-quinoline carbaldehyde and (1R,2R)-HPEN | 4-Hydroxycoumarin, Benzylideneacetone | (S)-Warfarin | 92 | 93 | mdpi.com |

| Ir-Catalyzed Transfer Hydrogenation | Iridium complex with an axially chiral quinoline ligand | 2-(Quinolin-8-yl)benzaldehydes, Allyl acetate | Chiral Alcohols | High | High | researchgate.net |

Redox Properties of this compound Metal Complexes

The redox properties of metal complexes are fundamental to their application in areas such as catalysis, sensing, and molecular electronics. The this compound ligand can significantly influence the redox behavior of a metal center. The pyrrolidinyl group is a strong sigma-donating substituent, which increases the electron density at the metal center. This electron donation generally makes the metal easier to oxidize (i.e., it lowers its oxidation potential) and harder to reduce compared to complexes with less donating ligands.

Studies on analogous Ru(II) complexes with 8-hydroxyquinolate (quo⁻) ligands have provided deep insight into this electronic tuning. nih.gov In a series of complexes, replacing a neutral bipyridine ligand with the anionic and strongly donating quinolate ligand causes a significant shift in the metal's redox potential. The increased electron density on the ruthenium center raises the energy of its highest occupied molecular orbitals (HOMOs), which are primarily metal-based (t₂g-type). nih.gov This makes the Ru(II)→Ru(III) oxidation process occur at a less positive potential.

This effect is also manifested in the complex's absorption spectra. The lowest energy electronic transition, a metal-to-ligand charge transfer (MLCT) band, shifts to a lower energy (a bathochromic or red shift) as more quinolate ligands are added. nih.gov This is a direct consequence of the HOMO energy being raised closer to the energy of the ligand's lowest unoccupied molecular orbital (LUMO).

| Complex/System | Metal | Redox Process Studied | Observation | Reference |

| [Ru(bpy)₂(quo)]⁺ | Ru(II) | Ru(II) → Ru(III) Oxidation | Oxidation potential is less positive than in [Ru(bpy)₃]²⁺ due to the electron-donating quo⁻ ligand. | nih.gov |

| [Ru(bpy)₂(quo)]⁺ | Ru(II) | UV-Vis Spectroscopy | Lowest energy MLCT band is red-shifted compared to [Ru(bpy)₃]²⁺, indicating a smaller HOMO-LUMO gap. | nih.gov |

| (SbQ₂Ph)PtCl₂ (Q = quinolinyl) | Pt(II) | Oxidation with PhICl₂ | Oxidation can occur at the metal or be ligand-centered, leading to different products and geometries. | nih.gov |

| Zr(IV) complex with redox-active amidophenolate ligand | Zr(IV) | Reaction with Chlorine | The d⁰ metal is unreactive, but the ligands are oxidized, demonstrating ligand-centered redox activity. | nih.gov |

Advanced Research Directions and Potential Applications in Chemical Science Non Clinical

Development of Novel Synthetic Reagents and Methodologies

The synthesis of 8-(pyrrolidin-1-yl)quinoline itself can be achieved through established synthetic methodologies. One prominent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction is highly efficient for forming carbon-nitrogen bonds. For instance, the synthesis of related 2-(aryl/heteroaryl)-6-(pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines has been successfully demonstrated using this method, starting from the corresponding 6-bromoquinoline (B19933) precursors and pyrrolidine (B122466). rsc.org Similarly, the synthesis of 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives has been accomplished via the Hartwig-Buchwald amination, highlighting the versatility of this approach for functionalizing the quinoline (B57606) scaffold. ias.ac.inresearchgate.net These examples suggest that 8-bromooquinoline could be effectively coupled with pyrrolidine using a suitable palladium catalyst and ligand system to yield this compound.

Beyond its synthesis, this compound holds potential as a ligand in the development of novel synthetic reagents. The nitrogen atom of the pyrrolidine ring and the nitrogen atom of the quinoline ring can act as a bidentate ligand, capable of coordinating with various transition metals. These metal complexes could then serve as catalysts in a range of organic transformations. For example, related 8-aminoquinoline (B160924) derivatives have been used to create ligands for transition metal complexes that are active in catalysis. chemrxiv.org The specific steric and electronic properties conferred by the pyrrolidinyl group could lead to catalysts with unique selectivity and reactivity in reactions such as cross-coupling, C-H activation, and hydrogenation.

Materials Science Applications

The unique electronic and photophysical properties of the quinoline moiety make it a valuable component in the design of new materials. The incorporation of a pyrrolidine group at the 8-position can further modulate these properties, opening up avenues for advanced materials science applications.

Fluorescent Probes and Sensors

Quinoline derivatives are well-known for their fluorescent properties and have been extensively studied as fluorescent probes for the detection of various analytes, particularly metal ions. rsc.orgnih.gov The 8-aminoquinoline and 8-hydroxyquinoline (B1678124) scaffolds are particularly effective as fluorogenic chelators for ions like Zn²⁺ and Cu²⁺. nih.govscirp.org The mechanism of sensing often involves a change in the photophysical properties of the molecule upon binding to the metal ion, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

While direct studies on this compound as a fluorescent sensor are not widely reported, its structural similarity to 8-aminoquinoline suggests it could exhibit similar capabilities. The nitrogen atoms of the quinoline and pyrrolidine rings can form a chelation site for metal ions. The binding of a metal ion would alter the electronic structure of the molecule, potentially leading to a measurable change in its fluorescence spectrum. The specific nature of the pyrrolidine ring could influence the selectivity and sensitivity of the sensor for different metal ions.

| Analyte | Sensing Mechanism | Reported for Analogous Compounds |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-induced fluorescence change (turn-on/turn-off) | 8-aminoquinoline and 8-hydroxyquinoline derivatives nih.govscirp.org |

Components in Optoelectronic Materials

The development of organic light-emitting diodes (OLEDs) has spurred research into new organic materials with tailored electronic and photophysical properties. researchgate.netresearchgate.netjmaterenvironsci.comnih.gov Quinoline derivatives have been investigated as components in OLEDs, serving as emitters, host materials, or electron-transporting materials. researchgate.netresearchgate.net Their thermal stability and ability to form stable amorphous films are crucial for device performance.

The introduction of a pyrrolidinyl group at the 8-position of the quinoline core in this compound could influence its performance in optoelectronic devices. The pyrrolidine moiety can affect the molecule's packing in the solid state, its solubility, and its highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels. These factors are critical in determining the efficiency and color of the light emission in an OLED. For instance, studies on pyrazoloquinolines have shown that substituents can tune the emission color. researchgate.net Further research could explore the potential of this compound and its derivatives in the design of novel materials for blue or other colored OLEDs.

Probe Compounds for Biochemical Pathways (Excluding Clinical Human Data)

The quinoline scaffold is a common feature in many biologically active compounds. Derivatives of 8-hydroxyquinoline, for example, have been explored as inhibitors of metalloenzymes due to their metal-chelating properties. nih.gov Metalloenzymes are involved in a wide array of biological processes, and their inhibition can have significant therapeutic implications. The development of selective inhibitors is crucial for understanding the roles of these enzymes in various biochemical pathways.

Given its structural resemblance to 8-hydroxyquinoline, this compound could potentially act as a probe for studying metalloenzymes. The bidentate N,N-chelation site offered by the quinoline and pyrrolidine nitrogens could interact with the metal ions in the active sites of these enzymes. By studying the inhibitory activity of this compound against a panel of metalloenzymes, researchers could gain insights into the structure-activity relationships and the role of the pyrrolidine moiety in binding and inhibition. Such studies, conducted in non-clinical settings, would be valuable for fundamental biochemical research.

Supramolecular Assemblies and Self-Organization

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. frontiersin.orgnih.govresearchgate.netnih.gov The ability of molecules to self-assemble into well-defined architectures is key to creating new materials with novel functions. Ligands containing nitrogen heterocycles, such as pyridine (B92270) and quinoline, are widely used in the construction of supramolecular assemblies due to their ability to coordinate with metal ions. nih.gov

The this compound molecule is an excellent candidate for use as a building block in supramolecular chemistry. Its bidentate nature allows it to coordinate with metal centers, leading to the formation of discrete molecular assemblies or extended coordination polymers. frontiersin.org The size and shape of the resulting supramolecular architecture would be influenced by the coordination geometry of the metal ion and the steric bulk of the pyrrolidine ring. Researchers could explore the self-assembly of this compound with various metal salts to create novel cages, helicates, or other complex structures with potential applications in catalysis, sensing, or materials science. Studies on related 8-hydroxyquinoline-based supramolecular coordination compounds have demonstrated the formation of 3D architectures through non-covalent interactions. nih.gov

Exploration of New Chemical Reactivity Patterns

The quinoline ring system exhibits a rich and diverse reactivity, undergoing both electrophilic and nucleophilic substitution reactions. researchgate.netquimicaorganica.orgtutorsglobe.com Electrophilic substitution typically occurs on the benzene (B151609) ring, preferentially at positions 5 and 8. quimicaorganica.orgreddit.com Nucleophilic substitution, on the other hand, is favored at the 2- and 4-positions of the pyridine ring. tutorsglobe.com The presence of the pyrrolidine substituent at the 8-position in this compound can be expected to influence this reactivity.

The electron-donating nature of the pyrrolidinyl group could activate the quinoline ring towards electrophilic attack, potentially altering the regioselectivity of the reaction. Furthermore, the pyrrolidine ring itself can undergo various chemical transformations. For example, C-H activation of the methyl group in 8-methylquinoline (B175542) has been achieved using transition metal catalysis, leading to functionalized quinolines. nih.govnih.govnih.gov Similar strategies could be applied to the C-H bonds of the pyrrolidine ring in this compound, providing a pathway to novel derivatives with unique structures and properties. The exploration of these new reactivity patterns would expand the synthetic utility of this versatile heterocyclic compound.

Computational Design and High-Throughput Screening in Chemical Discovery

The convergence of computational power and chemical intuition has revolutionized the process of discovering and optimizing new molecules. For a compound like this compound, these in silico approaches offer a rapid and cost-effective means to explore its chemical space and identify derivatives with tailored properties for various non-clinical applications.

Computational Design of this compound Derivatives:

Computational design strategies, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can be instrumental in predicting the potential of this compound derivatives. By modifying the quinoline core or the pyrrolidine ring with various functional groups, computational models can forecast how these changes will affect properties like catalytic activity, material characteristics, or coordination chemistry. For instance, the design of new quinoline derivatives as potential protease inhibitors has been successfully guided by in silico studies, which can predict binding interactions at a molecular level. nih.gov This approach allows for the pre-selection of the most promising candidates for synthesis, saving significant time and resources.

Molecular dynamics simulations can further provide insights into the conformational flexibility and stability of these designed molecules, crucial for understanding their behavior in different chemical environments. nih.gov Such studies have been applied to understand the stability of protein-ligand complexes involving quinoline derivatives, a technique that could be adapted to explore the interactions of this compound with other molecules or materials. nih.gov

High-Throughput Screening (HTS) in Chemical Discovery:

High-throughput screening (HTS) provides a platform for the rapid experimental validation of computationally designed libraries of this compound derivatives. researchoutreach.org This technique allows for the testing of thousands of compounds in parallel, accelerating the identification of "hit" molecules with desired functionalities. researchoutreach.org While often associated with drug discovery, HTS is equally valuable in materials science and catalysis research.

For instance, a library of this compound analogs could be screened for their efficacy as catalysts in specific organic reactions. The development of microdroplet-based HTS methods, combined with mass spectrometry, has enabled the optimization of reaction conditions with unprecedented speed and minimal waste. nih.govnih.govresearchgate.net This approach could be adapted to quickly identify the optimal this compound-based catalyst and reaction parameters for a target transformation.

| Parameter | Description | Relevance to this compound |

| Library Design | Creation of a diverse set of derivatives by modifying the core structure. | Introduction of substituents on the quinoline and pyrrolidine rings to modulate electronic and steric properties. |

| Assay Development | Design of a specific test to measure the desired property (e.g., catalytic turnover, fluorescence). | Development of colorimetric or fluorometric assays to screen for catalytic activity or sensing capabilities. |

| Miniaturization | Scaling down reaction volumes to the microliter or nanoliter range. | Use of microplates or microfluidic devices to test a large number of derivatives with minimal compound consumption. |

| Data Analysis | Automated analysis of large datasets to identify active compounds. | Application of statistical tools to identify structure-activity relationships from the screening data. |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be significantly improved by incorporating these principles.

Green Synthesis of this compound:

Traditional methods for synthesizing quinolines often involve harsh reaction conditions, toxic reagents, and hazardous solvents. tandfonline.comresearchgate.net Green chemistry offers a variety of alternatives to mitigate these issues. The synthesis of quinoline derivatives has been a fertile ground for the application of green methodologies. zenodo.orgacs.org

Several established named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be adapted to be more environmentally benign. tandfonline.comresearchgate.netnih.gov For the synthesis of this compound, a modified Friedländer annulation or a related multicomponent reaction could be envisioned.

Key Green Chemistry Strategies for Synthesis:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents. tandfonline.comiau.ir Microwave-assisted synthesis in water has been shown to be an efficient method for preparing quinoline derivatives. tandfonline.com

Catalysis: Employing catalysts, particularly heterogeneous or nanocatalysts, can improve reaction efficiency, reduce waste, and allow for catalyst recycling. nih.govacs.org Nanocatalysts have demonstrated high efficacy in quinoline synthesis, often under milder conditions and with improved yields. nih.gov

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Multicomponent reactions are particularly advantageous in this regard. iau.ir

| Green Chemistry Approach | Example for Quinoline Synthesis | Potential Application for this compound |

| Green Solvents | Water, Ethanol, Ionic Liquids tandfonline.comiau.ir | Synthesis via a modified Friedländer reaction in an aqueous medium or using a recyclable ionic liquid. |

| Catalysis | Nanocatalysts (e.g., Fe3O4-based), Lewis acids, Brønsted acids nih.gov | Use of a magnetic nanocatalyst for easy separation and reuse in the cyclization step. |

| Energy Sources | Microwave Irradiation, Ultrasound tandfonline.comzenodo.org | Microwave-assisted synthesis to accelerate the reaction and improve yields. |

| Reaction Type | Multicomponent Reactions (MCRs) iau.ir | A one-pot synthesis from readily available starting materials to improve atom economy and reduce waste. |

Applications of this compound in Green Chemistry:

Beyond its synthesis, this compound and its derivatives have the potential to be utilized in various green chemical applications. The nitrogen atom in the pyrrolidine ring and the quinoline system can act as a ligand for metal catalysts. By designing appropriate derivatives, it may be possible to create novel catalysts that are highly efficient and selective for important organic transformations, potentially replacing more toxic or expensive catalytic systems.

Furthermore, the unique electronic properties of the quinoline scaffold suggest that derivatives of this compound could be explored as organic light-emitting diode (OLED) materials or as sensors for detecting metal ions or other analytes, contributing to the development of more sustainable electronic devices and analytical methods. rsc.org

Q & A

Q. What are the key synthetic routes for 8-(Pyrrolidin-1-yl)quinoline derivatives, and how are reaction conditions optimized?

The synthesis of this compound derivatives typically involves multi-step protocols. A common approach includes:

- Coupling reactions : Alkylation or arylation of the quinoline core using organometallic reagents (e.g., alkyl lithiums) to introduce the pyrrolidine substituent .

- Functional group modifications : Post-synthetic steps such as sulfonylation or oxidation to enhance reactivity or biological activity (e.g., introducing chlorobenzenesulfonyl groups) .

- Purification : Techniques like recrystallization or chromatography (HPLC) are critical for isolating high-purity products .

Optimization factors : - Temperature control (e.g., cryogenic conditions for organometallic reactions).

- Solvent selection (polar aprotic solvents for nucleophilic substitutions).

- Catalyst use (e.g., palladium catalysts for cross-coupling steps).

Q. How is this compound characterized structurally and analytically?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing pyrrolidine ring protons from quinoline aromatic signals) .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns to validate synthesis .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding binding interactions .

- HPLC : Monitors reaction progress and purity (>95% purity thresholds for biological assays) .

Q. What are the foundational biological activities associated with this compound?

- Enzyme/Receptor Modulation : The pyrrolidine moiety enhances binding to targets like kinases or G-protein-coupled receptors (GPCRs) due to its conformational flexibility .